molecular formula C13H17NO3 B1361524 2-Acetamido-5-phenylpentanoic acid CAS No. 5440-44-8

2-Acetamido-5-phenylpentanoic acid

Cat. No.: B1361524
CAS No.: 5440-44-8
M. Wt: 235.28 g/mol
InChI Key: NATYAPACRIEJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-5-phenylpentanoic acid is a modified amino acid derivative characterized by a phenyl group at the fifth carbon of the pentanoic acid backbone and an acetamido substituent at the second carbon. Applications likely span pharmaceutical intermediates or bioactive molecule development, though direct pharmacological data are absent in the evidence.

Properties

CAS No.

5440-44-8

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-acetamido-5-phenylpentanoic acid

InChI

InChI=1S/C13H17NO3/c1-10(15)14-12(13(16)17)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

NATYAPACRIEJOH-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(CCCC1=CC=CC=C1)C(=O)O

Other CAS No.

5440-44-8

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-acetamido-5-phenylpentanoic acid and related compounds:

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight CAS No. Key Properties/Applications
This compound Acetamido / Phenyl C₁₃H₁₇NO₃ 247.28* Not provided Likely intermediate for drug design
2-Amino-5-(3-nitroguanidino)pentanoic acid Amino / 3-Nitroguanidino C₆H₁₂N₆O₃ 240.20 Not provided Precursor for nitroguanidine derivatives
(S)-2-Amino-5-(thioureido)pentanoic acid Amino / Thioureido C₆H₁₃N₃O₂S 191.25 156719-37-8 Potential enzyme inhibition or metal chelation
2-Acetamido-5,5,5-trifluoropentanoic acid Acetamido / CF₃ C₇H₁₀F₃NO₃ 213.15 96563-56-3 Enhanced lipophilicity for membrane penetration
Methyl 2-phenylacetoacetate Acetoacetate ester / Phenyl C₁₁H₁₂O₃ 192.21 16648-44-5 Synthetic precursor for amphetamines

*Estimated based on analogous compounds.

Preparation Methods

Acetamido Group Introduction via Acetylation

One common approach to introduce the acetamido group is by acetylation of the amino precursor. For example, starting from 2-aminopyridine or related amino compounds, acetylation with acetic anhydride under controlled temperature (below 60 °C) yields the corresponding 2-acetamido derivative with high purity and yield (~95%).

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Acetylation 2-Aminopyridine + Acetic anhydride 30–60 95 99.2 Strong exothermic reaction, controlled cooling required

Nitration and Reduction to Amino Derivative

The acetamido intermediate is further nitrated using a mixed acid system (fuming nitric acid and sulfuric acid) at temperatures below 40 °C to form the nitro derivative. After nitration, catalytic hydrogenation (e.g., using Pt/C catalyst in methanol) reduces the nitro group to the amino group, yielding 2-acetamido-5-aminopyridine or related compounds, which can be further transformed into 2-acetamido-5-phenylpentanoic acid derivatives.

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Nitration 2-Acetamidopyridine + fuming nitric/sulfuric acid <40 86 99.1 Controlled addition to avoid decomposition
Reduction Nitro compound + Pt/C catalyst in methanol Room temperature 95 High Reaction time ~4 h, catalyst recyclable

Aldol Addition and Hydrolysis for Phenylpentanoic Acid Backbone

A key step in building the 5-phenylpentanoic acid skeleton is the aldol addition of chiral auxiliaries such as (R)-acetyloxazolidinone with 3-phenylpropanal, followed by hydrolysis to release the free acid. This method allows for asymmetric synthesis of the (S)-3-hydroxy-5-phenylpentanoic acid intermediate, which can be further converted to the target compound.

Step Reagents/Conditions Yield (%) Notes
Aldol addition (R)-acetyloxazolidinone + 3-phenylpropanal, THF, -78 °C 42.9 Purified by silica gel chromatography
Hydrolysis LiOH, H2O2, 0 °C, 6 h 88.7 Acidification and extraction steps

Peptide Coupling Chemistry for Final Assembly

The final step often involves coupling the acetamido amino acid ester with other amino acid derivatives or amides using peptide coupling reagents such as carbodiimides. This step is typically performed in aprotic solvents (e.g., dimethylformamide, dichloromethane) at 0–60 °C with bases like triethylamine to scavenge generated acids.

Step Reagents/Conditions Temperature (°C) Notes
Coupling N-acetyl amino acid ester + amino acid ester/amide + carbodiimide + base 0–60 Reaction time 1–24 h, followed by purification

Analytical Data and Purity

High purity of the final this compound is critical for pharmaceutical applications. Purification methods include:

  • Extraction with ethyl acetate,
  • Filtration and washing to neutrality,
  • Chromatography (silica gel column),
  • Crystallization.

Typical purity values reported exceed 99% by chromatographic analysis.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
1 Acetylation 2-Aminopyridine + Acetic anhydride 30–60 95 99.2 Exothermic, controlled cooling
2 Nitration Fuming nitric acid + Sulfuric acid + substrate <40 86 99.1 Controlled addition, stirring
3 Catalytic Reduction Pt/C catalyst + Methanol Room temp 95 High Catalyst recyclable, 4 h reaction
4 Aldol Addition (R)-Acetyloxazolidinone + 3-phenylpropanal -78 42.9 - Stereoselective step
5 Hydrolysis LiOH + H2O2 + Acidification 0 88.7 - Isolation of hydroxy acid intermediate
6 Peptide Coupling Carbodiimide + Base + Amino acid esters 0–60 - - Final coupling to form target compound

Research Findings and Practical Considerations

  • The acetylation step must be carefully controlled to avoid overheating and side reactions.
  • Nitration requires temperature control to prevent over-nitration or decomposition.
  • Catalytic hydrogenation with Pt/C is effective and allows catalyst recovery.
  • The aldol addition route provides stereochemical control, important for biological activity.
  • Peptide coupling chemistry is versatile and well-established for assembling amino acid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.